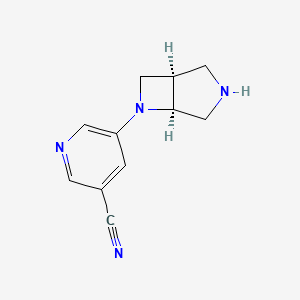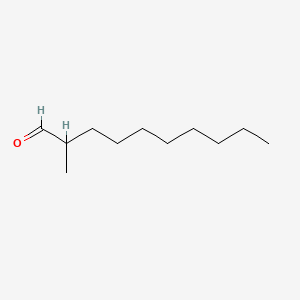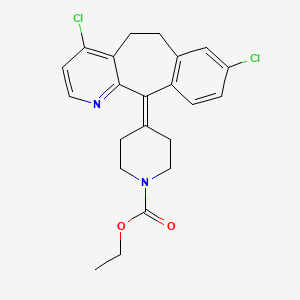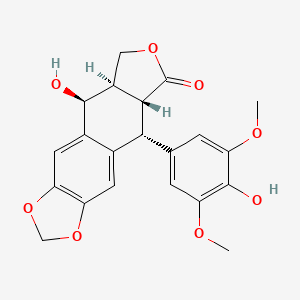
3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A-366833 is a drug developed by Abbott which acts a novel nicotinic acetylcholine receptor (nAChR) ligand that binds to the agonist-binding site ([3H]-cytisine) with Ki value of 3.1 nM and exhibits agonist selectivity at alpha4beta2 nAChR relative to the alpha3beta4 nAChR subtype. The analgesic effects of A-366833 were examined across a variety of animal models including the mouse model of writhing pain, the rat models of acute thermal, persistent chemical and neuropathic pain.
Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship Studies
- A study by Ji et al. (2007) in "Journal of Medicinal Chemistry" focused on synthesizing and evaluating a series of ligands derived from 3,6-diazabicyclo[3.2.0]heptane for their binding affinity and agonist activity at the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. The study emphasized the stereo- and regiochemical influences of the 3,6-diazabicyclo[3.2.0]heptane core and the substitution effects on the pyridine ring, leading to several compounds with interesting pharmacological profiles (Ji et al., 2007).
Reaction Mechanisms and Degradation Studies
- Research by Stoodley and Whitehouse (1974) in "Journal of the Chemical Society. Perkin Transactions 1" investigated the mechanism of degradation of benzylpenicillinic and phenoxymethylpenicillinic acid by mercury(II) acetate. This study involved compounds related to 3,6-diazabicyclo[3.2.0]heptane and provided insights into chemical reactions and product formation under specific conditions (Stoodley & Whitehouse, 1974).
Novel Synthesis and Functional Properties
- Girgis, Kalmouch, and Hosni (2004) in "Amino Acids" described the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters through the reaction of 2-bromo-3-pyridinecarbonitriles with α-amino acid ester hydrochloride. This research highlighted the innovative approach to constructing amino acid derivatives and evaluated the fluorescence properties of the synthesized pyridines (Girgis, Kalmouch, & Hosni, 2004).
Development of PET Radioligands
- A study by Gao et al. (2012) in "Bioorganic & Medicinal Chemistry" explored the radiosynthesis and in vivo evaluation of a compound as a potential PET tracer for α7 nicotinic acetylcholine receptors. The study provided insights into the synthesis, radiochemical purity, and specific radioactivity of the tracer, emphasizing its potential for imaging cerebral α7-nAChR in mice (Gao et al., 2012).
Pyridine Formation from Azabicyclo[3.2.0]Hept-2-en-4-ones
- Research by Hemming et al. (2011) in "Organic Letters" investigated the formation of pyridines by heating azabicyclo[3.2.0]hept-2-en-4-ones in toluene. This study proposed a key step involving a [2 + 2]-cycloreversion, providing a new pathway for the synthesis of pyridines, which parallels the synthesis of benzenes from cyclopentadienones (Hemming et al., 2011).
Propiedades
Número CAS |
370882-41-0 |
|---|---|
Nombre del producto |
3-Pyridinecarbonitrile, 5-(1R,5S)-3,6-diazabicyclo(3.2.0)hept-6-yl- |
Fórmula molecular |
C11H12N4 |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
5-[(1R,5S)-3,6-diazabicyclo[3.2.0]heptan-6-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H12N4/c12-2-8-1-10(5-13-3-8)15-7-9-4-14-6-11(9)15/h1,3,5,9,11,14H,4,6-7H2/t9-,11-/m1/s1 |
Clave InChI |
GPXAWLDGWSBLKM-MWLCHTKSSA-N |
SMILES isomérico |
C1[C@@H]2CN([C@@H]2CN1)C3=CN=CC(=C3)C#N |
SMILES |
C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |
SMILES canónico |
C1C2CN(C2CN1)C3=CN=CC(=C3)C#N |
Apariencia |
Solid powder |
Otros números CAS |
370882-41-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-(3,6-diazabicyclo(3.2.0)heptan-6-yl)nicotinonitrile A 366833 A-366833 A366833 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1664143.png)












